
4-(2-Methyloxiran-2-yl)pyridine
Overview
Description
4-(2-Methyloxiran-2-yl)pyridine is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
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Q & A
Q. Basic: What are the optimal synthetic routes for 4-(2-Methyloxiran-2-yl)pyridine, and what reaction conditions are critical for high yield?
Methodological Answer:
The synthesis of pyridine derivatives with epoxide substituents (e.g., this compound) typically involves multi-step reactions. Key steps include:
- Epoxide Formation : Cyclization of vicinal diols using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) under anhydrous conditions.
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridine ring to the epoxide moiety. Use of ligands like triphenylphosphine and solvents such as toluene or DMF enhances yield .
- Steric Considerations : Steric hindrance from the methyl group on the epoxide requires optimized reaction times and temperatures (e.g., 60–80°C for 12–24 hours) to prevent side reactions .
Table 1: Representative Synthetic Conditions
Step | Reagents/Conditions | Key Considerations | Reference |
---|---|---|---|
Epoxide Formation | mCPBA, CH₂Cl₂, 0°C → RT, 12h | Anhydrous conditions | |
Cross-Coupling | Pd(OAc)₂, PPh₃, Na₂CO₃, Toluene, 80°C, 24h | Ligand selection critical |
Q. Advanced: How can researchers address contradictions in spectroscopic data when characterizing novel pyridine derivatives?
Methodological Answer:
Contradictions in NMR or mass spectrometry data often arise from dynamic stereochemistry or impurities. Strategies include:
- X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELX for structure refinement. SHELXL is particularly effective for small-molecule crystallography, even with twinned data .
- VT-NMR (Variable Temperature NMR) : Identify conformational flexibility by analyzing signal splitting at low temperatures (e.g., −40°C).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with <5 ppm error to rule out isobaric impurities .
Q. Basic: What safety protocols are essential when handling epoxide-containing pyridine derivatives during synthesis?
Methodological Answer:
Epoxides are reactive and potentially toxic. Critical protocols include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all reactions .
- Spill Management : Neutralize spills with sodium bicarbonate or vermiculite. Avoid water jets to prevent aerosolization .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .
Q. Advanced: What strategies are effective in elucidating the reaction mechanisms of nucleophilic substitutions in sterically hindered pyridine derivatives?
Methodological Answer:
Mechanistic studies require a combination of experimental and computational approaches:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.
- DFT Calculations : Model transition states to predict regioselectivity in epoxide ring-opening reactions. Software like Gaussian or ORCA is commonly used .
- Trapping Intermediates : Use low-temperature quenching (-78°C) with nucleophiles like NaN₃ to isolate intermediates for NMR analysis .
Q. Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent patterns (e.g., methyl groups on the epoxide at δ 1.2–1.5 ppm).
- IR Spectroscopy : Confirm epoxide ring presence via C-O-C stretching (~850 cm⁻¹) .
- X-ray Crystallography : Resolve absolute configuration using SHELX refinement, especially for chiral centers .
Table 2: Key Spectroscopic Signatures
Technique | Diagnostic Signal | Reference |
---|---|---|
¹³C NMR | Epoxide carbons at 45–55 ppm | |
IR | C-O-C stretch at 800–900 cm⁻¹ |
Q. Advanced: How can computational chemistry be integrated with experimental data to predict regioselectivity in epoxide ring-opening reactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate solvent effects on nucleophilic attack trajectories. Software like GROMACS models solvation shells around epoxide groups .
- Docking Studies : Predict binding affinities of nucleophiles (e.g., amines) to epoxide carbons using AutoDock Vina.
- Experimental Validation : Compare computed activation energies with Arrhenius plots derived from kinetic data .
Q. Basic: What are the challenges in purifying this compound, and how can they be mitigated?
Methodological Answer:
- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients. Epoxides may degrade on acidic alumina; neutral phases are preferred .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate crystalline products.
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolates (>99%) .
Q. Advanced: How do steric and electronic effects influence the biological activity of pyridine-epoxide hybrids?
Methodological Answer:
- SAR Studies : Modify methyl group positioning on the epoxide to assess steric effects on enzyme binding (e.g., cytochrome P450 inhibition).
- Electrostatic Potential Maps : Calculate using Gaussian to identify nucleophilic/electrophilic hotspots influencing reactivity .
- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) against cancer cell lines to correlate structure with activity .
Properties
CAS No. |
64481-22-7 |
---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
4-(2-methyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C8H9NO/c1-8(6-10-8)7-2-4-9-5-3-7/h2-5H,6H2,1H3 |
InChI Key |
KUEKLFGFLZUCLQ-UHFFFAOYSA-N |
SMILES |
CC1(CO1)C2=CC=NC=C2 |
Canonical SMILES |
CC1(CO1)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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